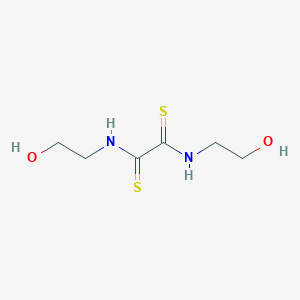
N,N'-Bis(2-hydroxyethyl)dithiooxamide
Cat. No. B086191
:
120-86-5
M. Wt: 208.3 g/mol
InChI Key: POHRRIXAXBVBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05041654
Procedure details


Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer, condenser, and heating bath, were placed 2.4 g (0.02 mol) of dithiooxamide and a solution of pyridine (1.6 g, 0.02 mol) dissolved in methanol (40 ml). The reaction mixture was heated, with stirring, at 35° C. for 30 minutes. Ethanolamine (1.2 g, 0.02 mol) was added, and the solution was stirred for an additional 3 hours at 35° C. The crude reaction mixture was cooled to room temperature, and the acidity was adjusted to a pH of about 2 by the addition of 37% HCl (aqueous). Silica gel (10 g) was added to the solution, and the solvent was removed under reduced pressure. The dry residue of silica gel with absorbed product mixture was added to a chromatography column. The products were eluted with an ethyl acetate/hexane mixture to separate the monosubstituted product, which was eluted first, from the disubstituted dithiooxamide. The yield of N-(2-hydroxyethyl)dithiooxamide was 1.1 g (7.0×10- 3 mol, 34% yield). In addition, 0.8 g (4.0×10-3 mol, 38% yield) of N,N'-di(2-hydroxyethyl)dithiooxamide was isolated. The mole ratio of monosubstituted to disubstituted dithiooxamide was 1.8:1.





Yield
38%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]([NH2:6])=[S:5])=[S:3].N1[CH:12]=[CH:11]C=CC=1.[CH2:13]([CH2:15]N)[OH:14].Cl.C[OH:19]>>[OH:14][CH2:13][CH2:15][NH:1][C:2]([C:4]([NH:6][CH2:11][CH2:12][OH:19])=[S:5])=[S:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)C(=S)N
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at 35° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer, condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for an additional 3 hours at 35° C
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Silica gel (10 g) was added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The dry residue of silica gel with absorbed product mixture was added to a chromatography column
|
WASH
|
Type
|
WASH
|
|
Details
|
The products were eluted with an ethyl acetate/hexane mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the monosubstituted product, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was eluted first, from the disubstituted dithiooxamide
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCNC(=S)C(=S)NCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.004 mol | |
| AMOUNT: MASS | 0.8 g | |
| YIELD: PERCENTYIELD | 38% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
